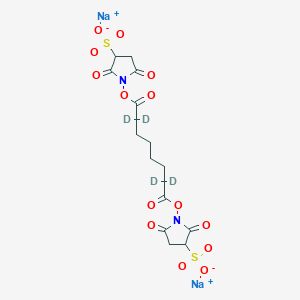
alpha-D-Glucopyranose, 6-azido-6-deoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-D-Glucopyranose, 6-azido-6-deoxy-: is a modified sugar molecule where the hydroxyl group at the sixth position of the glucose ring is replaced by an azido group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-azido-6-deoxy- typically involves the substitution of the hydroxyl group at the sixth position with an azido group. One common method involves the use of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose as an intermediate . The reaction conditions often include the use of triflic azide or imidazole sulfonyl azide salts as azide transfer reagents .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalable synthesis often involves the use of safe and efficient azide transfer reagents, ensuring the process is both reliable and reproducible .
Analyse Des Réactions Chimiques
Types of Reactions: Alpha-D-Glucopyranose, 6-azido-6-deoxy- undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide and triflic azide are commonly used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) are used in the presence of hydrogen gas.
Major Products:
Substitution Reactions: Products include various substituted glucopyranose derivatives.
Reduction Reactions: The major product is 6-amino-6-deoxy-D-glucopyranose.
Applications De Recherche Scientifique
Alpha-D-Glucopyranose, 6-azido-6-deoxy- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of alpha-D-Glucopyranose, 6-azido-6-deoxy- involves its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This property is exploited in various applications, including the labeling of biomolecules and the synthesis of complex molecular structures .
Comparaison Avec Des Composés Similaires
6-Azido-6-deoxy-D-galactose: Similar in structure but differs in the configuration of the hydroxyl groups.
2-Azido-2-deoxy-D-glucose: Another azido sugar with the azido group at the second position.
Uniqueness: Alpha-D-Glucopyranose, 6-azido-6-deoxy- is unique due to its specific substitution at the sixth position, which imparts distinct chemical reactivity and biological properties compared to other azido sugars .
Propriétés
Numéro CAS |
138331-98-3 |
|---|---|
Formule moléculaire |
C6H11N3O5 |
Poids moléculaire |
205.17 g/mol |
Nom IUPAC |
(2S,3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1 |
Clé InChI |
CMLRUUHRGSJVMD-DVKNGEFBSA-N |
SMILES isomérique |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)N=[N+]=[N-] |
SMILES canonique |
C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13723319.png)
![3-[5-(2-Chlorophenyl)thien-2-yl]acrylic acid](/img/structure/B13723325.png)

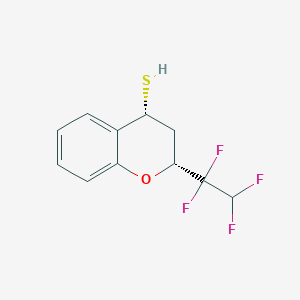
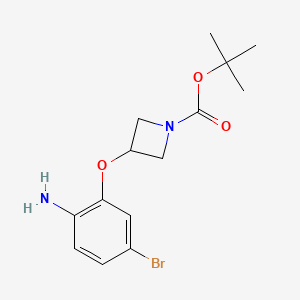
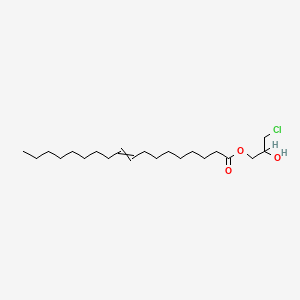
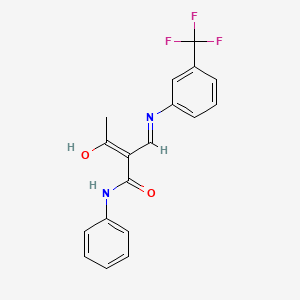
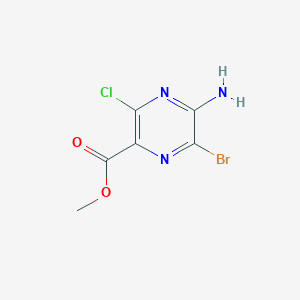
![Ethyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13723353.png)
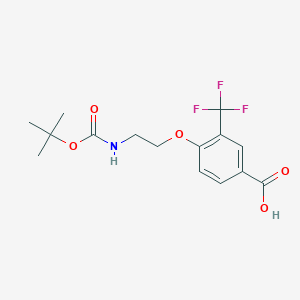
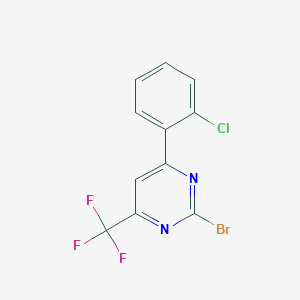
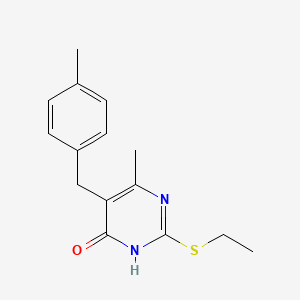
![Methyl [2-(2,3,6-trimethylphenoxy)ethyl]-cyanocarbonimidodithioate](/img/structure/B13723375.png)
